molecular formula C23H26N6O2S2 B4907407 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[3-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-4-methylphenyl]acetamide

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[3-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-4-methylphenyl]acetamide

Cat. No.: B4907407
M. Wt: 482.6 g/mol
InChI Key: GQLWLDONOFTSEM-UHFFFAOYSA-N
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Description

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[3-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-4-methylphenyl]acetamide is a complex organic compound characterized by its unique structure, which includes pyrimidine rings and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[3-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-4-methylphenyl]acetamide typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure consistent quality and scalability while minimizing environmental impact. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[3-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-4-methylphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[3-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-4-methylphenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[3-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-4-methylphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[3-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-4-methylphenyl]acetamide apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[3-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-4-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2S2/c1-13-6-7-18(28-20(30)11-32-22-24-14(2)8-15(3)25-22)10-19(13)29-21(31)12-33-23-26-16(4)9-17(5)27-23/h6-10H,11-12H2,1-5H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLWLDONOFTSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C)NC(=O)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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